

Technical Guide: 2-Chloroquinoline-6-carbaldehyde[1]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloroquinoline-6-carbaldehyde

CAS No.: 791626-59-0

Cat. No.: B1589551

[Get Quote](#)

Executive Summary

2-Chloroquinoline-6-carbaldehyde (CAS: 791626-59-0) is a bifunctional heterocyclic scaffold critical to medicinal chemistry and materials science. Unlike its more common isomer, 2-chloroquinoline-3-carbaldehyde (derived via Vilsmeier-Haack formylation of acetanilides), the 6-carbaldehyde variant offers a unique substitution pattern that enables the construction of linear, extended conjugated systems.

This compound serves as a "linchpin" intermediate: it possesses an electrophilic aldehyde at the C-6 position and a nucleophile-susceptible chlorine at the C-2 position. This orthogonality allows for sequential, selective functionalization—making it an ideal precursor for Wee1 kinase degraders, antimalarial agents, and fluorescent probes.

Physicochemical Profile

Property	Data	Notes
CAS Number	791626-59-0	Distinct from the 3-carbaldehyde (CAS 73568-25-9).[1]
Molecular Formula	C ₁₀ H ₆ ClNO	
Molecular Weight	191.61 g/mol	
Appearance	Pale yellow to off-white solid	Sensitive to oxidation upon prolonged air exposure.
Solubility	Soluble in DCM, CHCl ₃ , DMSO	Limited solubility in non-polar alkanes (Hexane).
Storage	2–8°C, Inert Atmosphere (Ar/N ₂)	Aldehyde group is prone to autoxidation to carboxylic acid.
Key Functional Groups	C-2 Chloro, C-6 Formyl	Orthogonal reactivity profile (S _N Ar vs. Carbonyl addition).

Synthesis and Preparation

The synthesis of **2-chloroquinoline-6-carbaldehyde** does not follow the standard Meth-Cohn quinoline synthesis used for the 3-isomer. Instead, it typically proceeds via the functionalization of a pre-formed quinoline core, most commonly through lithium-halogen exchange of a 6-bromo precursor.

Core Synthetic Pathway

The most robust route involves the chlorination of 6-bromoquinolin-2(1H)-one followed by formylation.

Step 1: Chlorination (Activation of C-2)

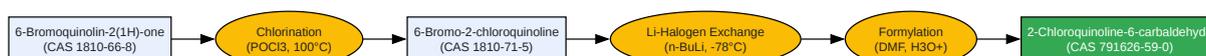
- Precursor: 6-Bromoquinolin-2(1H)-one (CAS 1810-66-8).
- Reagent: Phosphoryl chloride (POCl₃).[2]

- Conditions: Reflux (100°C), 15 hours.
- Mechanism: Conversion of the lactam carbonyl to an imidoyl chloride via a chloronium intermediate.
- Yield: ~92% (Pink/White solid).

Step 2: Formylation (Functionalization of C-6)

- Precursor: 6-Bromo-2-chloroquinoline (CAS 1810-71-5).[2]
- Reagents: n-Butyllithium (n-BuLi), anhydrous DMF.
- Solvent: Dry THF.
- Conditions: -78°C (Cryogenic).
- Mechanism: Lithium-halogen exchange generates the kinetically stable 6-lithio-2-chloroquinoline species, which nucleophilically attacks DMF. Acidic workup releases the aldehyde.

Visualization of Synthesis



[Click to download full resolution via product page](#)

Caption: Two-stage synthesis transforming the lactam precursor into the bifunctional aldehyde scaffold.

Reactivity Profile & Functionalization

The chemical utility of **2-chloroquinoline-6-carbaldehyde** lies in its divergent reactivity. The C-2 chlorine and C-6 aldehyde react under different conditions, allowing for high chemo-selectivity.

A. C-6 Reactivity: Aldehyde Chemistry

The aldehyde at C-6 is electronically coupled to the quinoline nitrogen but is sufficiently distal to react as a standard aromatic aldehyde.

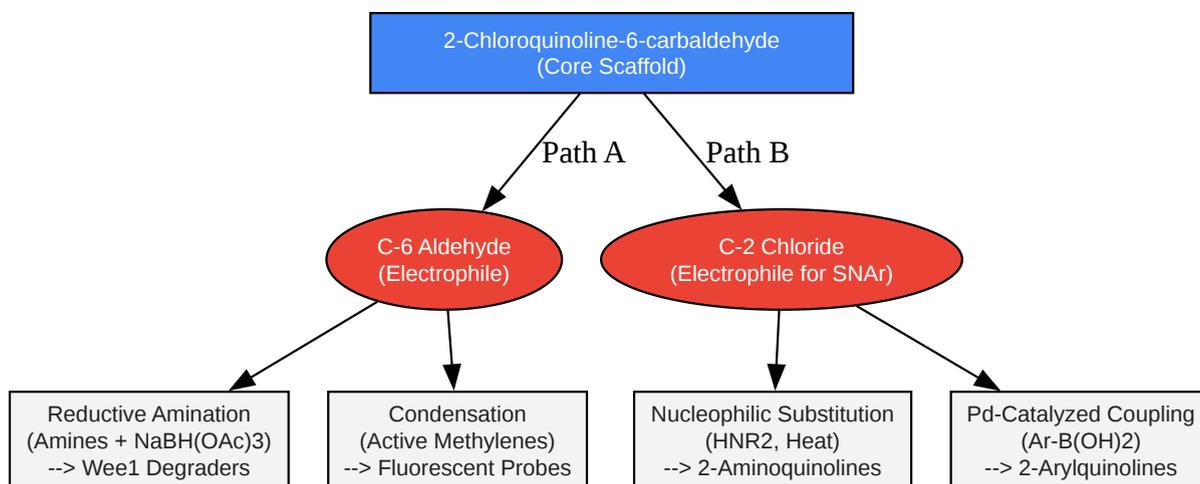
- Reductive Amination: Reacts with primary/secondary amines and reducing agents ($\text{NaBH}(\text{OAc})_3$) to form amine linkers. This is a primary route for synthesizing Wee1 kinase degraders.
- Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-quinolines, often used in fluorescent dye synthesis.

B. C-2 Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The C-2 position is activated by the adjacent ring nitrogen (aza-activation).

- Nucleophiles: Amines, thiols, and alkoxides.
- Mechanism: Addition-Elimination. The nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.
- Conditions: typically requires heat (80–100°C) or acid catalysis/basic conditions depending on the nucleophile.
- Selectivity: S_NAr at C-2 can be performed before or after C-6 functionalization, though protecting the aldehyde (as an acetal) is recommended if the nucleophile is a strong reducing agent or very basic.

Divergent Reactivity Diagram



[Click to download full resolution via product page](#)

Caption: Orthogonal reaction pathways allow independent modification of the C-2 and C-6 positions.

Experimental Protocols

Protocol A: Reductive Amination at C-6

Context: Synthesis of kinase inhibitor intermediates.

- Preparation: In a dry round-bottom flask under N₂, dissolve **2-chloroquinoline-6-carbaldehyde** (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
- Amine Addition: Add the desired amine (1.1 equiv) and stir at Room Temperature (RT) for 30 minutes to allow imine formation.
- Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) portion-wise.
- Reaction: Warm to RT and stir for 12 hours. Monitor by LC-MS (Target mass: M+Amine-O+2H).
- Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

- Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: SNAr Displacement at C-2

Context: Introduction of amino-side chains.

- Setup: Dissolve **2-chloroquinoline-6-carbaldehyde** (1.0 equiv) in DMSO or NMP.
- Reagents: Add the nucleophilic amine (2.0 equiv) and a base such as DIPEA or K_2CO_3 (3.0 equiv).
- Heating: Heat the mixture to 100–120°C for 4–16 hours.
 - Note: The aldehyde group is stable to these conditions, but avoid strong reducing nucleophiles.
- Workup: Pour into ice-water. The product often precipitates. Filter and wash with water.
- Validation: 1H NMR should show the disappearance of the C-2 Cl signal and the appearance of amine alkyl protons.

References

- Synthesis of Precursor (6-Bromo-2-chloroquinoline)
 - Source: ChemicalBook & Patent Liter
 - Protocol: Reaction of 6-bromoquinolin-2(1H)-one with $POCl_3$.
 - URL:
- Reductive Amination Protocol (Wee1 Degradable)
 - Source: Patent WO2024006881A1 ("Wee1 degrading compounds and uses thereof").
 - Context: Reaction of **2-chloroquinoline-6-carbaldehyde** with amines using $NaBH(OAc)_3$.
 - URL:
- General Reactivity of 2-Chloro-3-carbaldehyde (Comparative)
 - Source: Meth-Cohn, O. et al. J. Chem. Soc., Perkin Trans. 1, 1981.

- Context: Establishes the baseline reactivity for chloro-quinoline-carbaldehydes.
- URL:
- Lithium-Halogen Exchange Methodology
 - Source: Common Organic Chemistry (General Protocol for Aryl Bromide to Aldehyde).
 - Context: Standard conditions for converting 6-bromo-2-chloroquinoline to the 6-carbaldehyde.
 - URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 2-Chloroquinoline-6-carbaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589551#2-chloroquinoline-6-carbaldehyde-chemical-properties\]](https://www.benchchem.com/product/b1589551#2-chloroquinoline-6-carbaldehyde-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com